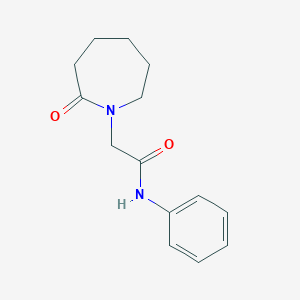
2-(2-oxoazepan-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxoazepan-1-yl)-N-phenylacetamide, also known as OAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. OAPA is a cyclic amide that is synthesized through a multistep process involving the reaction of an amine and an acid chloride.
Mecanismo De Acción
The mechanism of action of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is not yet fully understood, although it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(2-oxoazepan-1-yl)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-oxoazepan-1-yl)-N-phenylacetamide has been found to have a number of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and deliver drugs to specific target sites in the body. 2-(2-oxoazepan-1-yl)-N-phenylacetamide has also been found to have low toxicity, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is its high potency against cancer cells, making it a promising candidate for the development of new cancer treatments. 2-(2-oxoazepan-1-yl)-N-phenylacetamide also has low toxicity, making it a safe candidate for further study. However, one of the limitations of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is its complex synthesis method, which can make it difficult to produce in large quantities for use in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-oxoazepan-1-yl)-N-phenylacetamide, including further research into its mechanism of action, the development of new drug delivery systems using 2-(2-oxoazepan-1-yl)-N-phenylacetamide, and the development of new cancer treatments based on 2-(2-oxoazepan-1-yl)-N-phenylacetamide. Other potential future directions include the study of 2-(2-oxoazepan-1-yl)-N-phenylacetamide's potential applications in other fields of scientific research, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 2-(2-oxoazepan-1-yl)-N-phenylacetamide involves the reaction of an amine and an acid chloride. The first step involves the reaction of 2-aminocaproic acid with thionyl chloride to yield 2-chloro-N-hexanoyl glycine. This intermediate is then reacted with phenyl isocyanate to yield 2-(phenylcarbamoyl)hexanoyl glycine. Finally, the cyclic amide is formed by reacting 2-(phenylcarbamoyl)hexanoyl glycine with sodium hydroxide.
Aplicaciones Científicas De Investigación
2-(2-oxoazepan-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is in the field of medicinal chemistry, where it has been found to exhibit potent activity against various types of cancer cells. 2-(2-oxoazepan-1-yl)-N-phenylacetamide has also been studied for its potential use as a drug delivery system, as it has been found to be highly effective in delivering drugs to specific target sites in the body.
Propiedades
IUPAC Name |
2-(2-oxoazepan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKAWURFBLOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxoazepan-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

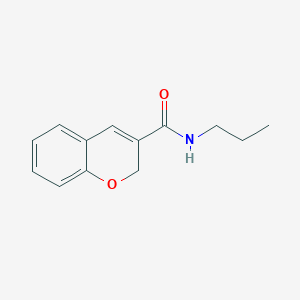


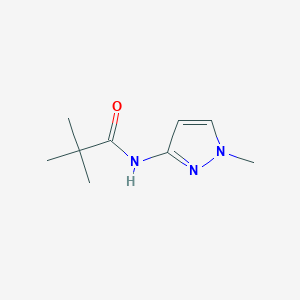


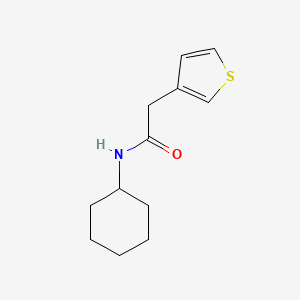

![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
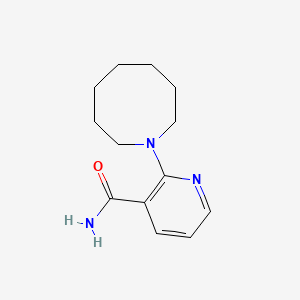
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)
